Hen egg lysozyme peptide (46-61) is a specific fragment derived from hen egg lysozyme, an enzyme predominantly found in egg white. This peptide consists of amino acids 46 to 61 of the lysozyme protein and is recognized for its significant antibacterial properties. Hen egg lysozyme plays a critical role in various biological processes, particularly in protecting against bacterial infections, making this peptide valuable in multiple applications, including food preservation and pharmaceutical formulations .
Hen egg lysozyme belongs to the family of glycoside hydrolases, specifically classified as a member of the muramidase class. It is characterized by its ability to hydrolyze the glycosidic bonds in bacterial cell walls, leading to cell lysis and death. The peptide (46-61) is a biologically active fragment that retains some of these functional properties, making it a subject of interest in immunological studies and vaccine development .
The synthesis of hen egg lysozyme peptide (46-61) can be performed using several methodologies:
The choice of synthesis method often depends on factors such as desired yield, purity requirements, and cost-effectiveness. Enzymatic hydrolysis is typically preferred for large-scale production due to its lower costs and higher yields compared to chemical synthesis.
The molecular structure of hen egg lysozyme peptide (46-61) can be represented by its amino acid sequence: NTDGSTDYGILQINSR. This sequence exhibits characteristics typical of antimicrobial peptides, including hydrophilic regions that facilitate interactions with bacterial membranes .
The molecular weight of this peptide is approximately 1,680 Daltons. Its structural conformation can be influenced by environmental factors such as pH and temperature, which affect its stability and activity.
Hen egg lysozyme peptide (46-61) can undergo various chemical reactions:
The specific conditions under which these reactions occur can significantly influence the products formed. For instance, oxidation reactions may lead to modifications that enhance or diminish the antibacterial properties of the peptide.
The mechanism by which hen egg lysozyme peptide (46-61) exerts its effects primarily involves interaction with bacterial cell walls. The peptide binds to peptidoglycan components, disrupting cellular integrity and leading to lysis . Additionally, it can modulate immune responses when administered orally, enhancing immune system activity against pathogens .
Studies have demonstrated that this peptide can stimulate T-cell responses, indicating its potential role in vaccine development and immunotherapy. The specific interaction with major histocompatibility complex class II molecules further supports its immunogenic properties .
Hen egg lysozyme peptide (46-61) is typically a white powder at room temperature and is soluble in aqueous solutions. Its solubility varies with pH levels; it tends to be more soluble in acidic conditions.
This peptide exhibits notable stability under refrigeration but should be stored at -20°C for prolonged preservation. Its reactivity with various chemical agents allows for potential modifications that could enhance its functionality in different applications .
Hen egg lysozyme peptide (46-61) has diverse applications across various fields:
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